L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA
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Overview
Description
L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA is a complex oligosaccharide composed of multiple galacturonic acid units linked together. This compound is a part of the pectin family, which is a structural heteropolysaccharide contained in the primary cell walls of terrestrial plants. Pectins are known for their gelling properties and are widely used in the food industry as gelling agents, thickeners, and stabilizers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA typically involves the enzymatic polymerization of galacturonic acid units. Enzymes such as pectin methylesterase and polygalacturonase play crucial roles in the synthesis process. The reaction conditions often include a controlled pH environment and specific temperature settings to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound involves the extraction of pectin from plant materials, such as citrus peels or apple pomace. The extracted pectin is then subjected to enzymatic treatment to produce the desired oligosaccharide. This process is carried out in large-scale bioreactors under controlled conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using reagents like hydrogen peroxide.
Reduction: The reduction of carbonyl groups back to hydroxyl groups can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, where they are replaced by other functional groups using reagents like acetic anhydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Acetic anhydride, in the presence of a catalyst like pyridine.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of pectins.
Biology: Investigated for its role in plant cell wall structure and function.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the food industry as a gelling agent and stabilizer.
Mechanism of Action
The mechanism of action of L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with cell wall polysaccharides and proteins, influencing cell wall integrity and function.
Pathways Involved: It participates in the biosynthesis and remodeling of plant cell walls, affecting processes such as cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
D-GalA(a1-4)D-GalA(a1-4)GalA(a1-4)D-GalA: Another oligosaccharide with similar structure but different stereochemistry.
Rhamnogalacturonan-II: A complex pectic polysaccharide with a more intricate structure.
Uniqueness
L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA is unique due to its specific sequence of galacturonic acid units and its distinct stereochemistry, which confer unique gelling and stabilizing properties compared to other pectic substances.
Properties
Molecular Formula |
C24H34O25 |
---|---|
Molecular Weight |
722.5 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6R)-6-[(2R,3S,4S,5S,6R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2R,3S,4S,5S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2+,3+,4+,5-,6+,7+,8-,9+,10+,11+,12-,13-,14-,15-,16+,21?,22-,23+,24-/m1/s1 |
InChI Key |
GOIKIOHGMNUNBL-WLHJSCBQSA-N |
Isomeric SMILES |
[C@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@@H]3[C@@H]([C@H]([C@H](O[C@@H]3C(=O)O)O[C@H]4[C@H]([C@@H](C(O[C@H]4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
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